Home > Products > Screening Compounds P103207 > N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine
N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine - 1352999-41-7

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine

Catalog Number: EVT-1685764
CAS Number: 1352999-41-7
Molecular Formula: C11H12N2O2S2
Molecular Weight: 268.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one

Compound Description: This compound is an azo-dye ligand with an O,N-donor site. It was used to synthesize mononuclear Cu(II), Co(II), and Ni(II) complexes. The ligand and its complexes showed higher antibacterial activity compared to the free ligand. They also exhibited significant DNA cleavage activity and anticancer properties against K562, A549, and MDA-MB-231 cell lines.

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Compound Description: This series of compounds was synthesized via cyclization of unsymmetrical thioureas. One compound in the series, 2b, showed significant cytotoxicity against various cancer cell lines. This cytotoxicity was further supported by apoptosis assays.

(Z)-3-Methyl-N-(7-nitroacridin-3-yl)-2,3-dihydro-1,3-benzothiazol-2-imine

Compound Description: This compound is part of a family of molecules with non-linear optical properties in solution. Its structure has been determined using X-ray powder diffraction data.

N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine

Compound Description: This series of four compounds was synthesized for potential medicinal and corrosion inhibition applications. The compounds demonstrated excellent antimicrobial activity and corrosion inhibition effects against mild steel in HCl solution.

4-(1-methyl benzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine

Compound Description: This compound serves as a precursor in the synthesis of pyrazolo(1,5-a)pyrimid ine derivatives. Some of the synthesized derivatives displayed antibacterial and antifungal activities.

4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,Ndimethylaniline

Compound Description: This compound is a benzothiazole derivative with promising corrosion inhibition properties. It showed the highest inhibition efficiency (56.39%) against mild steel corrosion in HCl solution among the tested compounds.

Overview

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for drug development. The unique structure of N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine, which combines a benzothiazole ring with a glycine moiety, imparts notable chemical and biological properties that are of significant interest in various scientific fields .

Source and Classification

This compound is classified under the broader category of benzothiazole derivatives, which are aromatic heterocyclic compounds that feature a fused benzene and thiazole ring. Benzothiazoles exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific compound N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine is identified by the CAS number 1352999-41-7 and has been documented in various chemical databases such as PubChem and BenchChem .

Synthesis Analysis

Methods

The synthesis of N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine typically involves several key steps:

  1. Formation of the Benzothiazole Ring: This is achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
  2. Introduction of the Methylthio Group: The methylthio group is incorporated by reacting the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
  3. Attachment of the Glycine Moiety: The final step involves the reaction of the methylthio-benzothiazole derivative with glycine using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Technical Details

The synthesis may also be optimized for industrial production to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods can be employed to achieve this.

Molecular Structure Analysis

Structure

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine has a molecular formula of C11H12N2O2S. Its structure features a benzothiazole ring attached to a glycine moiety through a methyl group.

Chemical Reactions Analysis

Reactions

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine can undergo various chemical reactions:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The benzothiazole ring may undergo reduction to yield dihydrobenzothiazole derivatives under specific conditions.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Technical Details

These reactions can be facilitated by various reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Mechanism of Action

The mechanism of action for N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the benzothiazole ring allows it to bind effectively to active sites on enzymes, potentially inhibiting their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine is characterized by its solid state at room temperature and exhibits stability under standard laboratory conditions.

Chemical Properties

The compound exhibits solubility in polar solvents due to its polar functional groups. Its melting point and boiling point data are essential for understanding its thermal stability but are not explicitly detailed in current literature.

Relevant data includes:

  • Molecular weight: Approximately 224.29 g/mol
  • Density: Not specified but expected to be similar to other organic compounds in its class .
Applications

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is investigated for its potential as an enzyme inhibitor or modulator.
  • Medicine: It shows promise in therapeutic applications against diseases such as cancer and neurodegenerative disorders.
  • Industry: Utilized in developing new materials with specific properties like fluorescence or conductivity .
Introduction to Benzothiazole-Based Pharmacophores

Structural Classification of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives constitute a privileged scaffold in medicinal chemistry characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring (positions: sulfur at 1, nitrogen at 3, carbon at 2). This heterocyclic system exhibits distinct electronic properties due to the electron-deficient thiazole moiety juxtaposed with the electron-rich benzene ring, enabling diverse biological interactions. The core structure (C₇H₅NS) serves as a versatile pharmacophoric template amenable to strategic modifications at multiple positions:

  • C2-position: Most commonly functionalized, accommodating amines, amides, or alkyl chains to modulate target binding affinity
  • C4-C7 positions: Influence electronic distribution and steric bulk; halogenation or alkyl substitution enhances membrane permeability
  • N3-position: Alkylation modifies hydrogen-bonding capacity and pharmacokinetic properties

Table 1: Structural Features of N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine

PropertyValue/Description
CAS Number1352999-41-7
Molecular FormulaC₁₁H₁₂N₂O₂S₂
Molecular Weight268.36 g/mol
SMILESO=C(O)CN(C)C1=NC2=C(SC)C=CC=C2S1
Key Functional GroupsMethylthio (C4), glycine (C2), N-methyl (C2)
IUPAC NameN-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)glycine

The specific derivative N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine exemplifies rational drug design through three key modifications:

  • Methylthio group at C4 (–SCH₃): Enhances lipophilicity (logP increase ≈0.8 vs unsubstituted) and introduces moderate electron-donating effects
  • N-methylglycine moiety at C2: Provides zwitterionic character via carboxylic acid group, improving aqueous solubility
  • N-methylation: Blocks protonation, maintaining neutral charge at physiological pH to facilitate blood-brain barrier penetration [2] [3] [8]

Historical Evolution of Benzothiazole Scaffolds in Drug Discovery

Benzothiazole-based drug development has evolved through distinct phases:

  • 1950s-1980s: Initial exploration of simple derivatives (e.g., 2-aminobenzothiazoles) yielding muscle relaxants and anti-inflammatories
  • 1990s Breakthrough: FDA approval of riluzole (1995) for ALS therapy validated benzothiazole as a viable CNS-targeting scaffold
  • 2000s Diversification: Systematic derivatization produced compounds with enhanced anticancer potency (e.g., amino acid-functionalized analogs)
  • 2010s-Present: Hybridization strategies incorporating triazoles, hydrazones, and other pharmacophores to overcome drug resistance

Table 2: Evolution of Benzothiazole Derivatives in Oncology

EraKey DevelopmentsRepresentative Agents
Pre-1990sNatural product isolation; preliminary screening of synthetic analogsBenzothiazole itself (limited activity)
1990s-2000sRational design of 2-arylbenzothiazoles; amino acid conjugates introducedPhortress (amino acid conjugate)
2010-2020Fluorinated derivatives; hybrid molecules with triazoles/thiosemicarbazonesCQS-1 (triazole-benzothiazole hybrid)
2020sTargeted therapies against EGFR, CA IX; advanced delivery systemsSorafenib analogs (e.g., compound 8 in recent studies)

The progression toward N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine reflects three paradigm shifts:

  • From non-specific to targeted action: Early benzothiazoles exhibited general cytotoxicity, whereas modern derivatives selectively inhibit kinases like EGFR
  • Enhanced pharmacokinetic profiling: Introduction of amino acid moieties (e.g., glycine) improved water solubility versus lipophilic predecessors
  • Resistance mitigation: Methylthio substitution at C4 counteracts efflux pump-mediated resistance observed in parental compounds [3] [4] [6]

Rationale for Functionalization Strategies in N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine Design

The molecular architecture of this compound embodies three strategic functionalization approaches:

Methylthio Group at C4 Position

The –SCH₃ substituent at C4 provides dual advantages:

  • Electronic modulation: Sulfur's polarizability enhances π-stacking interactions with tyrosine kinase domains (e.g., EGFR)
  • Controlled lipophilicity: Methylthio group increases logP by ≈1.2 units versus hydrogen, optimizing membrane penetration without excessive hydrophobicity
  • Metabolic stability: Thioether linkage resists oxidative degradation better than analogous ethers or alkyl chains

Comparative studies demonstrate 4-methylthio derivatives exhibit 3-5 fold greater potency against breast cancer cell lines (MCF-7) versus 4-unsubstituted or 4-methoxy analogs [3] [4].

N-methylglycine Moiety at C2 Position

The N-alkylated glycine unit enables:

  • Zwitterion formation: Carboxylic acid permits salt formation for enhanced solubility (>5 mg/mL in buffered solutions)
  • Hydrogen-bonding networks: Carbonyl oxygen acts as H-bond acceptor, while protonated acid serves as H-bond donor
  • Conformational restraint: N-methyl group prevents free rotation, stabilizing bioactive conformation during target binding

Molecular modeling confirms the glycine spacer positions the carboxylic acid within 3.7Å of key lysine residues in ATP-binding pockets, facilitating ionic interactions [7] [8].

Synergistic Effects of Combined Modifications

The integration of 4-methylthio and N-methylglycine creates complementary effects:

  • Balanced amphiphilicity: Methylthio enhances membrane association while glycine maintains aqueous solubility
  • Cooperative target engagement: Benzothiazole core intercalates in hydrophobic pockets, while carboxylic acid anchors to polar regions
  • Reduced cytotoxicity to normal cells: Selective uptake by cancer cells via LAT1 amino acid transporters minimizes off-target effects (IC₅₀ >500 μM in normal fibroblasts)

Table 3: Impact of C4 Substituents on Anticancer Activity

C4 SubstituentLogPSolubility (mg/mL)IC₅₀ vs MCF-7 (μM)Key Advantages
H1.80.342.5Minimal steric hindrance
OCH₃1.90.828.7Moderate electron donation
SCH₃2.51.213.0Optimal lipophilicity; metabolic stability
CF₃3.10.29.5High potency but poor solubility
SO₂CH₃1.53.735.2Enhanced solubility but reduced potency

This functionalization rationale exemplifies modern structure-guided design principles where substituents are engineered to address specific limitations of earlier benzothiazole anticancer agents [3] [4] [6].

Properties

CAS Number

1352999-41-7

Product Name

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine

IUPAC Name

2-[methyl-(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]acetic acid

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C11H12N2O2S2/c1-13(6-9(14)15)11-12-10-7(16-2)4-3-5-8(10)17-11/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

LDNUUBXOIOBRMC-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2SC

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.